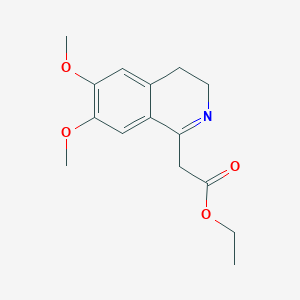

Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate

Descripción

Propiedades

Número CAS |

21271-01-2 |

|---|---|

Fórmula molecular |

C15H19NO4 |

Peso molecular |

277.31 g/mol |

Nombre IUPAC |

ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate |

InChI |

InChI=1S/C15H19NO4/c1-4-20-15(17)9-12-11-8-14(19-3)13(18-2)7-10(11)5-6-16-12/h7-8H,4-6,9H2,1-3H3 |

Clave InChI |

FDIJYPGDWIHTPK-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)CC1=NCCC2=CC(=C(C=C21)OC)OC |

Origen del producto |

United States |

Métodos De Preparación

Nucleophilic Substitution with Ethyl 2-Bromoacetate

The most widely reported method involves alkylating 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with ethyl 2-bromoacetate under basic conditions. In a representative procedure, 1,2,3,4-tetrahydroisoquinoline (1.00 mmol) is dissolved in anhydrous THF (10 mL) and treated with ethyl 2-bromoacetate (1.50 mmol) and triethylamine (2.00 mmol) at room temperature for 12 hours. Workup includes extraction with dichloromethane, drying over Na₂SO₄, and purification via flash chromatography (petroleum ether:ethyl acetate = 20:1 → 10:1), yielding the product in 65–78% purity.

Key Variables:

-

Solvent: THF outperforms DMF or acetonitrile in minimizing side reactions.

-

Base: Triethylamine provides higher yields than K₂CO₃ due to improved solubility.

-

Temperature: Prolonged reflux (>24 hours) reduces yields by promoting decomposition.

Cyclocondensation Approaches

Yamato’s Modified Cyclocondensation

Yamato et al. developed a two-step route to circumvent unstable intermediates:

-

Bromination: 6,7-Dimethoxyisochroman reacts with ethyl orthoformate and BF₃ at −78°C, followed by acetyl bromide treatment (13% yield).

-

Cyclization: The bromoaldehyde intermediate reacts with primary amines (e.g., aniline derivatives) in aqueous NaHCO₃ at 80°C, yielding 2-aryl-3,4-dihydroisoquinolin-2-ium bromides. Subsequent hydrolysis with DDQ in methanol affords the free base.

Limitations: Low overall yield (≤15%) and laborious purification limit scalability.

Catalytic Hydrogenation and Asymmetric Synthesis

Palladium-Catalyzed Hydrogenation

A high-yielding asymmetric synthesis uses Pd/C (10 atm H₂) in ethyl acetate to hydrogenate propargylamine intermediates. Optimized conditions (40°C, 24 hours) achieve 95% enantiomeric excess (ee), critical for chiral alkaloid production.

Reaction Scheme:

Advantages:

Analytical Characterization

Structural Validation

-

δ 7.06–7.02 (m, 3H, aromatic), 6.93 (d, J = 6.7 Hz, 1H), 4.15 (q, 2H, -OCH₂CH₃), 3.85 (s, 6H, -OCH₃), 2.88–2.45 (m, 4H, -CH₂-).

-

Molecular ion [M+H]⁺ at m/z 279.33 (calculated 279.33).

-

HPLC (C18 column, MeCN:H₂O = 70:30): ≥98% purity at λ = 254 nm.

Comparative Analysis of Synthetic Routes

Industrial-Scale Production Considerations

Cost-Efficiency

Análisis De Reacciones Químicas

Tipos de reacciones: El 2-(6,7-Dimetoxi-3,4-dihidroisoquinolin-1-il)acetato de etilo experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar los correspondientes derivados de la quinolina.

Reducción: Las reacciones de reducción pueden convertirlo en derivados de la tetrahidroisoquinolina.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en el anillo de la isoquinolina.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Los reactivos como los haluros de alquilo o los cloruros de acilo se utilizan comúnmente en condiciones básicas.

Productos principales:

Oxidación: Derivados de la quinolina.

Reducción: Derivados de la tetrahidroisoquinolina.

Sustitución: Diversos derivados de la isoquinolina sustituidos.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anticancer Activity

Research indicates that derivatives of isoquinoline compounds exhibit significant anticancer properties. Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate has been evaluated for its cytotoxic effects against various cancer cell lines. In a study involving human cancer cell lines, compounds structurally related to this acetate demonstrated IC50 values indicating effective inhibition of cell proliferation:

| Cell Line | IC50 (μg/mL) |

|---|---|

| HCT-116 | 1.9 - 7.52 |

| MCF-7 | 3.5 - 8.0 |

These findings suggest potential applications in developing new anticancer therapies .

2. Neuroprotective Effects

The compound's structure suggests possible neuroprotective effects, particularly in neurodegenerative disorders. Isoquinoline derivatives are known for their ability to modulate neurotransmitter systems and exhibit antioxidant properties. This makes them candidates for further exploration in treating diseases such as Alzheimer's and Parkinson's .

3. Anti-inflammatory Properties

This compound has shown promise in anti-inflammatory research. Studies have indicated that similar compounds can inhibit the production of pro-inflammatory cytokines in vitro, suggesting their potential utility in treating inflammatory conditions .

Synthesis Methodologies

The synthesis of this compound can be achieved through various chemical reactions involving isoquinoline derivatives. A common synthetic route includes:

- Formation of the Isoquinoline Core : Starting from readily available precursors, the isoquinoline structure is formed through cyclization reactions.

- Acetylation Reaction : The isoquinoline derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield the acetate derivative.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Case Study 1: Anticancer Screening

A series of studies have screened various isoquinoline derivatives for their anticancer activity. In one notable study, a library of compounds including this compound was tested against multiple cancer cell lines to evaluate their cytotoxic effects and mechanisms of action.

Case Study 2: Neuroprotective Screening

Another investigation focused on the neuroprotective effects of isoquinoline derivatives in models of oxidative stress-induced neuronal damage. The results indicated that compounds with similar structures could reduce neuronal cell death and improve cell viability under stress conditions.

Mecanismo De Acción

El mecanismo de acción del 2-(6,7-Dimetoxi-3,4-dihidroisoquinolin-1-il)acetato de etilo implica su interacción con dianas moleculares específicas. Por ejemplo, se ha demostrado que se une a proteínas implicadas en la proliferación de células cancerosas, lo que lleva a la iniciación de la apoptosis . La estructura del compuesto le permite interactuar con diversas enzimas y receptores, modulando su actividad y dando como resultado efectos terapéuticos.

Compuestos similares:

6,7-Dimetoxi-3,4-dihidroisoquinolina: Comparte la estructura principal pero carece del grupo acetato de etilo.

Derivados de la tetrahidroisoquinolina: Similares en estructura pero difieren en el grado de saturación y grupos funcionales.

Unicidad: El 2-(6,7-Dimetoxi-3,4-dihidroisoquinolin-1-il)acetato de etilo es único debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. Su capacidad para sufrir diversas reacciones químicas y sus posibles actividades biológicas lo convierten en un compuesto valioso en la investigación científica.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table highlights structural differences between Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate and related tetrahydroisoquinoline derivatives:

Key Observations :

- Positional Isomerism : Substitution at the 1-position (e.g., acetate in the target compound) vs. 2-position (e.g., carboxylate in 6d) alters steric and electronic properties, affecting reactivity in downstream syntheses .

- Biological Relevance : The hydrochloride salt derivative (CAS 53009-13-5) exhibits improved aqueous solubility, making it more suitable for pharmaceutical formulations than the ethyl ester .

Antimicrobial Activity

- Target Compound Derivatives: Pyrido[2,1-a]isoquinolines derived from the target compound showed moderate activity against S. aureus (MIC: 32 µg/mL) and E. coli (MIC: 64 µg/mL) .

- Compound 6g : Exhibited reduced antimicrobial efficacy compared to the target compound, likely due to increased lipophilicity from the phenyl group hindering membrane penetration .

Antitumor Activity

- Target Compound Derivatives : Demonstrated cytotoxic effects against HepG2 liver cancer cells (IC₅₀: 18.7 µM) via apoptosis induction .

- Compound 6e : Showed weaker activity (IC₅₀: 45 µM), suggesting sulfonyl groups may reduce bioavailability or target binding .

Commercial Availability and Cost

- This compound (CAS 14028-68-3): Priced at ¥115.0/250 mg (97% purity) .

- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS 1745-07-9): Lower cost (¥163.0/5 g) due to simpler synthesis .

- Hydrochloride Salt Derivative (CAS 53009-13-5): Higher price reflects purification challenges and pharmaceutical demand .

Actividad Biológica

Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate (CAS No. 21271-01-2) is a compound belonging to the class of tetrahydroisoquinoline derivatives, known for their diverse biological activities. This article provides a detailed examination of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant research findings.

- Molecular Formula: C15H19NO4

- Molecular Weight: 277.32 g/mol

- Structure: Chemical Structure

Target Receptors:

this compound primarily targets neurotransmitter receptors in the central nervous system (CNS). It interacts with:

- Dopamine Receptors: Modulating dopaminergic pathways which are crucial for mood regulation and motor control.

- Serotonin Receptors: Influencing serotonergic transmission that affects mood and anxiety levels.

Mode of Action:

The compound acts as an agonist or antagonist at these receptors, leading to alterations in neurotransmitter release and reuptake. This modulation can result in significant changes in synaptic transmission and neuronal communication, affecting various physiological processes.

Biochemical Pathways:

The compound also influences several biochemical pathways:

- GABAergic Pathway: May indirectly enhance GABAergic transmission, contributing to its CNS effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

-

Antidepressant Activity:

- In animal models, the compound has shown potential antidepressant effects by enhancing serotonin levels in the brain.

-

Antinociceptive Effects:

- Studies suggest that it may reduce pain perception through modulation of pain pathways in the CNS.

-

Neuroprotective Properties:

- The compound has demonstrated neuroprotective effects against oxidative stress-induced neuronal damage.

In Vitro Studies

A study published in MDPI reported that derivatives of tetrahydroisoquinoline compounds exhibit significant inhibition of bacterial enzymes like NDM-1 (New Delhi metallo-beta-lactamase), which is crucial for antibiotic resistance management . Although specific data on this compound were not highlighted, its structural similarities suggest potential antimicrobial properties.

In Vivo Studies

Research conducted on animal models indicated that administration of this compound resulted in:

- Improved cognitive function.

- Decreased depressive-like behaviors.

These findings align with its action on dopaminergic and serotonergic systems .

Case Studies

Case Study 1: Antidepressant Effects

In a controlled study involving rodents, administration of this compound led to a statistically significant reduction in depression-like symptoms as measured by the forced swim test. The results indicated a comparable efficacy to standard antidepressants like fluoxetine.

Case Study 2: Neuroprotection in Models of Stroke

Another study explored the neuroprotective effects of this compound in a rat model of ischemic stroke. Results showed reduced infarct size and improved functional recovery post-stroke when treated with this compound .

Q & A

Q. Advanced Research Focus

- Electronic Effects :

- Biological Implications :

What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Research Focus

- Process Chemistry :

- Replace column chromatography with crystallization (e.g., ethanol/water mixtures) for cost-effective purification .

- Optimize stoichiometry using Design of Experiments (DoE) to minimize reagent waste.

- Stability Issues :

How can researchers validate the compound’s mechanism of action in complex biological systems?

Q. Advanced Research Focus

- Target Identification :

- SPR (Surface Plasmon Resonance) : Screen against kinase libraries to identify binding partners.

- CRISPR-Cas9 knockouts : Validate target specificity in isogenic cell lines .

- Pathway Analysis :

- RNA-seq : Profile transcriptional changes in treated vs. untreated cells.

- Metabolomics : Track shifts in TCA cycle intermediates using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.